2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, a sulfonamide group, and a hydroxy-methoxy-methylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 2,5-difluorobenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated with 2-hydroxy-3-methoxy-2-methylpropyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzyme function.
Comparison with Similar Compounds
Similar Compounds
2,5-difluorobenzenesulfonamide: Lacks the hydroxy-methoxy-methylpropyl side chain.
N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide: Lacks the fluorine atoms.
2,5-dichloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide: Chlorine atoms instead of fluorine.
Uniqueness
2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the hydroxy-methoxy-methylpropyl side chain. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO4S/c1-11(15,7-18-2)6-14-19(16,17)10-5-8(12)3-4-9(10)13/h3-5,14-15H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXBUJVOVOEFCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)F)(COC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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